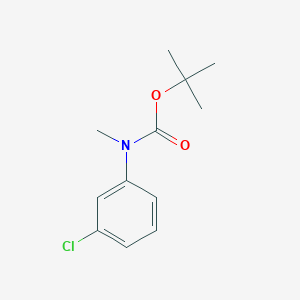

Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate

Description

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

tert-butyl N-(3-chlorophenyl)-N-methylcarbamate |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3 |

InChI Key |

NWSGLJQGULVMSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chlorophenyl)-N-methylcarbamate typically involves the reaction of 3-chloroaniline with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3-chloroaniline reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form tert-butyl N-(3-chlorophenyl)carbamate.

Step 2: The intermediate tert-butyl N-(3-chlorophenyl)carbamate is then reacted with methyl isocyanate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as nucleophilic substitutions and coupling reactions.

Key Reactions

- Common reactions involving this compound include:

- Substitution Reactions : The compound can undergo nucleophilic substitution to introduce different functional groups.

- Coupling Reactions : It can be coupled with other aromatic systems to create more complex structures.

Biological Applications

Antimicrobial and Anticancer Properties

- Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.

| Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against specific strains | |

| Anticancer | Inhibitory effects on cancer cells |

Medicinal Chemistry

Drug Development

- The compound is being explored for its potential as a pharmacological tool in drug development. Its ability to interact with biological targets suggests it could lead to new therapeutic agents.

Mechanism of Action

- This compound may act by binding to specific enzymes or receptors, modulating biochemical pathways crucial for disease progression.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is used in the production of specialty chemicals, including agrochemicals and other materials that require specific chemical properties.

| Industry Use | Application |

|---|---|

| Agrochemicals | Intermediate for pesticide synthesis |

| Specialty Chemicals | Production of unique formulations |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a dose-dependent inhibition of bacterial growth.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that this compound inhibited cell proliferation significantly. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chlorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

- Chlorine vs.

- N-Methylation: The N-methyl group in the target compound improves metabolic stability relative to non-methylated analogues like tert-butyl N-(3-chlorophenyl)carbamate, as evidenced by altered NMR profiles (e.g., additional singlet for N-CH₃ in ¹H NMR) .

Biological Activity

Tert-butyl N-(3-chlorophenyl)-N-methylcarbamate (commonly referred to as TBCM) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on TBCM, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

TBCM is characterized by its carbamate functional group, which is known to influence its biological activity. The presence of the 3-chlorophenyl moiety enhances its lipophilicity and may affect its interaction with biological targets. The chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of TBCM and similar carbamate derivatives. A structure-activity relationship study demonstrated that modifications in the aromatic ring can significantly influence antiproliferative effects against various cancer cell lines. For instance, compounds with a similar structure exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer activity .

Table 1: Summary of Antiproliferative Activities

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| TBCM | MDA-MB-231 | 5.99 | |

| Compound 9a | MCF-7 | 3.08 | |

| Compound 21b | MDA-MB-231 | 3.22 |

The mechanism by which TBCM exerts its biological effects appears to involve the inhibition of critical signaling pathways associated with cancer progression, particularly the JAK/STAT3 pathway. Inhibition of STAT3 phosphorylation has been linked to decreased tumor growth and induction of apoptosis in cancer cells .

Case Study 1: In Vivo Efficacy

In a recent xenograft model using MDA-MB-231 cells, TBCM demonstrated significant tumor growth inhibition compared to control groups. The study indicated that TBCM could effectively reduce tumor size and improve survival rates in treated subjects, supporting its potential as a therapeutic agent for aggressive breast cancer types .

Case Study 2: Selectivity and Toxicity

Another study assessed the selectivity of TBCM against non-cancerous cell lines. Results indicated that while TBCM was effective against cancer cells, it exhibited low toxicity towards human non-tumorigenic mammary epithelial cells (IC50 > 60 μM), suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR of TBCM is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring and modifications to the carbamate group have been shown to influence both potency and selectivity. For example, replacing the chlorine atom with other halogens or alkyl groups could enhance or diminish activity against specific targets .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Enhances lipophilicity |

| Alkyl group addition | Potential increase in potency |

| Carbamate modification | Alters binding affinity |

Q & A

Q. How do solubility properties impact formulation strategies for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.